![molecular formula C8H12O2 B145187 2-Propanone, 1-(3-oxabicyclo[3.1.0]hex-1-yl)-(9CI) CAS No. 138042-39-4](/img/structure/B145187.png)
2-Propanone, 1-(3-oxabicyclo[3.1.0]hex-1-yl)-(9CI)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Propanone, 1-(3-oxabicyclo[3.1.0]hex-1-yl)-(9CI) is a bicyclic compound featuring an oxirane ring fused to a cyclopropane ring. This unique structure imparts interesting chemical properties, making it a valuable compound in various fields of research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Propanone, 1-(3-oxabicyclo[3.1.0]hex-1-yl)-(9CI) typically involves the annulation of cyclopropenes with aminocyclopropanes. This reaction can be catalyzed using organic or iridium photoredox catalysts under blue LED irradiation, yielding good results for a broad range of derivatives .
Industrial Production Methods
While specific industrial production methods for 2-Propanone, 1-(3-oxabicyclo[31These reactions are often catalyzed by palladium and can be performed on a gram scale .
Chemical Reactions Analysis
Types of Reactions
2-Propanone, 1-(3-oxabicyclo[3.1.0]hex-1-yl)-(9CI) undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Common reducing agents like lithium aluminum hydride can be used to reduce the compound.
Substitution: Nucleophilic substitution reactions can occur, especially at the oxirane ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as sodium azide in polar aprotic solvents.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-Propanone, 1-(3-oxabicyclo[3.1.0]hex-1-yl)-(9CI) has several applications in scientific research:
Chemistry: Used as a building block for synthesizing complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties.
Industry: Utilized in the synthesis of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 2-Propanone, 1-(3-oxabicyclo[3.1.0]hex-1-yl)-(9CI) involves its interaction with molecular targets through its oxirane and cyclopropane rings. These interactions can lead to the formation of covalent bonds with nucleophilic sites on biomolecules, affecting various biochemical pathways .
Comparison with Similar Compounds
Similar Compounds
- 1-Phenyl-3-oxabicyclo[3.1.0]hexan-2-one
- 3-Oxabicyclo[3.1.0]hexan-2-one
- 3-Oxabicyclo[3.1.0]hexan-1-ylmethanol
Uniqueness
2-Propanone, 1-(3-oxabicyclo[3.1.0]hex-1-yl)-(9CI) is unique due to its specific bicyclic structure, which imparts distinct reactivity and stability compared to other similar compounds. This makes it particularly valuable for specialized applications in research and industry .
Properties
CAS No. |
138042-39-4 |
|---|---|
Molecular Formula |
C8H12O2 |
Molecular Weight |
140.18 g/mol |
IUPAC Name |
1-(3-oxabicyclo[3.1.0]hexan-1-yl)propan-2-one |
InChI |
InChI=1S/C8H12O2/c1-6(9)2-8-3-7(8)4-10-5-8/h7H,2-5H2,1H3 |
InChI Key |
IIALVSMTYMAUTB-UHFFFAOYSA-N |
SMILES |
CC(=O)CC12CC1COC2 |
Canonical SMILES |
CC(=O)CC12CC1COC2 |
Synonyms |
2-Propanone, 1-(3-oxabicyclo[3.1.0]hex-1-yl)- (9CI) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


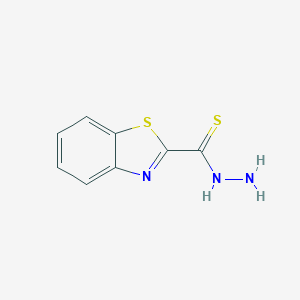
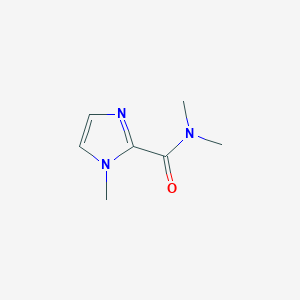
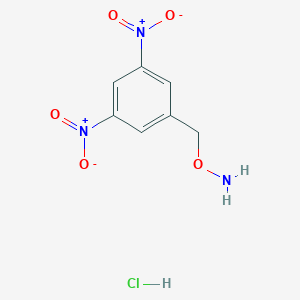


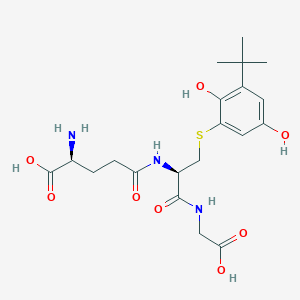
![2-butyl-3-[[4-[2-(2H-tetrazol-5-yl)phenyl]phenyl]methyl]benzimidazole-4-carboxylic acid](/img/structure/B145120.png)
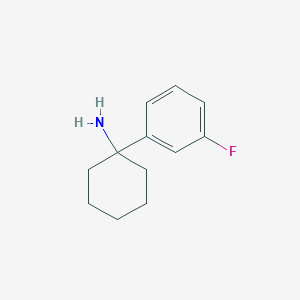
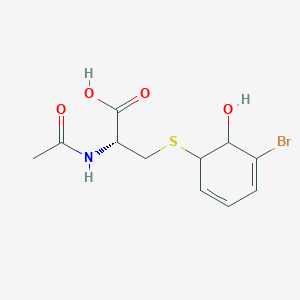
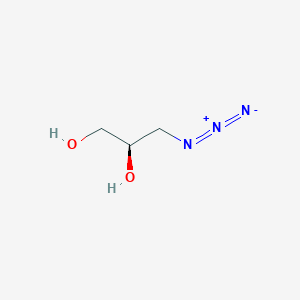
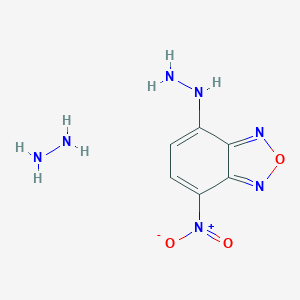
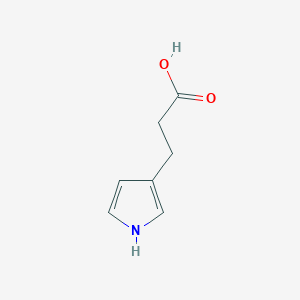
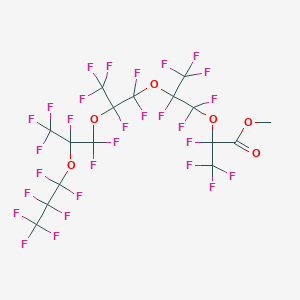
![(2S)-2-amino-5-[[(2R)-3-(2-amino-5-hydroxyphenyl)sulfanyl-1-(carboxymethylamino)-1-oxopropan-2-yl]amino]-5-oxopentanoic acid](/img/structure/B145136.png)
